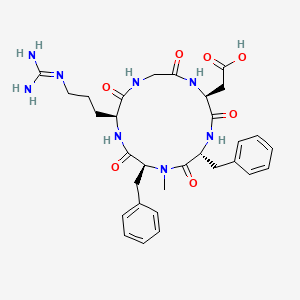

c(RGDfMeF)

Beschreibung

Historical Context of RGD Peptides in Integrin Research

The discovery of the RGD sequence in fibronectin by Ruoslahti and Pierschbacher in the early 1980s marked a paradigm shift in understanding cell-matrix interactions. Their seminal work demonstrated that synthetic RGD peptides could competitively inhibit cell adhesion to fibronectin-coated surfaces, establishing RGD as the minimal integrin-binding motif. This finding catalyzed research into integrin biology, revealing that over half of known integrins recognize RGD sequences in extracellular matrix (ECM) proteins like vitronectin, fibrinogen, and osteopontin.

Early linear RGD peptides, such as GRGDSPK, suffered from rapid proteolytic degradation and poor receptor selectivity, limiting their therapeutic utility. The 1990s saw the development of cyclic RGD derivatives, which exhibited superior conformational stability and integrin-binding specificity. For instance, cyclic pentapeptides like c(RGDfV) demonstrated 100-fold higher affinity for αvβ3 integrins compared to linear analogs. These advances laid the groundwork for designing c(RGDfMeF), which incorporates N-methyl modifications to further optimize pharmacokinetic properties.

Structural and Functional Significance of Cyclic RGD Derivatives

Cyclic RGD peptides adopt constrained conformations that precisely mimic the spatial orientation of RGD motifs in native ECM proteins. This structural rigidity enhances binding to integrin receptors by:

- Preorganizing the RGD triad into a β-turn conformation complementary to the integrin-binding pocket.

- Reducing entropic penalties associated with receptor-ligand complex formation.

- Shielding proteolytic cleavage sites through cyclization, extending plasma half-life.

Comparative studies reveal that cyclic RGD derivatives exhibit distinct integrin subtype selectivity. For example:

| Peptide | Integrin Specificity | Binding Affinity (IC₅₀, nM) |

|---|---|---|

| Linear GRGDSPK | αvβ3, α5β1 | 500–1000 |

| c(RGDfV) | αvβ3 > α5β1 | 10–50 |

| c(RGDfMeF) | αvβ3, α5β1 | 2–20 |

The introduction of non-natural amino acids, such as D-phenylalanine (f) in c(RGDfV) and c(RGDfMeF), further modulates receptor interactions. Nuclear magnetic resonance (NMR) studies show that the D-configuration at the phenylalanine position stabilizes a Type II' β-turn, which optimally positions the arginine and aspartate side chains for integrin binding.

Rationale for N-Methyl Substitutions in Peptide Design

N-methylation serves as a strategic modification in c(RGDfMeF) to address two key challenges in peptide therapeutics:

Metabolic Stability :

- Methyl groups block protease access to amide bonds, reducing degradation by enzymes like trypsin and chymotrypsin.

- In c(RGDfMeF), N-methylation at specific residues increases plasma stability by 3–5 fold compared to non-methylated analogs.

Receptor Selectivity :

- Methyl groups introduce steric effects that fine-tune integrin binding. For instance, N-methylation of phenylalanine in c(RGDfMeF preferentially stabilizes interactions with α5β1 over αIIbβ3 integrins.

- Molecular dynamics simulations indicate that methyl groups modulate hydrophobic interactions with integrin subpockets, altering binding kinetics.

The synthesis of c(RGDfMeF) employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cyclization via disulfide or lactam bridges. Post-synthetic modifications, such as trifluoromethylation at the N-terminus, further enhance membrane permeability and target engagement.

Eigenschaften

Molekularformel |

C31H40N8O7 |

|---|---|

Molekulargewicht |

636.7 g/mol |

IUPAC-Name |

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C31H40N8O7/c1-39-24(16-20-11-6-3-7-12-20)29(45)37-21(13-8-14-34-31(32)33)27(43)35-18-25(40)36-22(17-26(41)42)28(44)38-23(30(39)46)15-19-9-4-2-5-10-19/h2-7,9-12,21-24H,8,13-18H2,1H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 |

InChI-Schlüssel |

ZILGGGDRKNJYPR-XQUALCHDSA-N |

Isomerische SMILES |

CN1[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |

Kanonische SMILES |

CN1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Linear Peptide Assembly

The synthesis of c(RGDfMeF) begins with the sequential assembly of its linear precursor on a solid resin, typically using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin of choice is often Wang or Rink amide resin, which provides a stable anchor for the growing peptide chain. Fmoc-protected amino acids—Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-D-Phe(MeF)-OH—are coupled in a stepwise manner using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine).

The methyl group on the phenylalanine residue (MeF) introduces steric hindrance, necessitating extended coupling times (90–120 minutes) and double couplings to ensure >99% efficiency. Side-chain protecting groups—Pbf for arginine, OtBu for aspartic acid—are retained to prevent undesired side reactions during elongation.

On-Resin Cyclization

Cyclization is performed on-resin to minimize intermolecular reactions and improve yield. After linear assembly, the N-terminal Fmoc group is removed with 20% piperidine in DMF, exposing the free amine. The C-terminal carboxylic acid is simultaneously deprotected by cleaving the allyl ester using Pd(PPh₃)₄ in a mixture of acetic acid, N-methylmorpholine (NMM), and dichloromethane (DCM). Cyclization is then achieved using HATU (4 equivalents) and DIPEA in NMP, forming a head-to-tail amide bond between the N-terminal arginine and C-terminal D-Phe(MeF).

Mitigation of Side Reactions

Glutarimide Formation

A major challenge in SPPS of cyclic RGD peptides is glutarimide formation, a side reaction occurring during allyl ester deprotection or cyclization. This results from nucleophilic attack by the aspartic acid side chain on the adjacent glycine residue, forming a six-membered ring that disrupts peptide cyclization. In c(RGDfMeF), the presence of D-Phe(MeF) adjacent to aspartic acid exacerbates this risk due to increased steric strain.

Strategies to Suppress Glutarimide Formation

-

Amino Acid Substitution : Replacing glycine in the spacer region with sterically hindered residues like Ser(tBu) reduces nucleophilic attack.

-

Optimized Deprotection Conditions : Shortening allyl ester deprotection to 1 hour (vs. 2 hours) and using 0.5% diethyldithiocarbamate (DEDTC) in NMP minimizes side reactions.

-

Low-Temperature Cyclization : Performing HATU-mediated cyclization at 4°C slows competing reactions.

Post-Synthetic Modifications

Methylation of Phenylalanine

The methyl group on D-Phe(MeF) is typically introduced during SPPS using pre-methylated Fmoc-D-Phe(MeF)-OH building blocks. However, post-synthetic methylation via reductive alkylation has been reported in analogous peptides. For example, N-methylation of heterocycles using transition metals like iron or chromium in methanol or dichloromethane can be adapted for c(RGDfMeF).

Methylation Protocol

-

Substrate : Linear peptide with unprotected phenylalanine.

-

Reagents : Formaldehyde (2 equivalents), sodium cyanoborohydride (1.5 equivalents) in methanol.

-

Conditions : Stir at 25°C for 12 hours, followed by purification via reversed-phase HPLC.

Purification and Characterization

Capillary Isoelectric Focusing (cIEF)

cIEF on the Maurice™ system is employed to assess charge heterogeneity, critical for ensuring the integrity of the cyclic structure. Samples are prepared in a solution containing 0.2 mg/mL peptide, 4% Pharmalyte pH 3–10, and 8 M urea. Focusing is performed at 1.5 kV for 10 minutes, with detection at 280 nm.

MALDI-TOF Mass Spectrometry

MALDI-TOF confirms molecular weight (calculated for c[RGDfMeF]: 603.7 Da). A representative spectrum shows a dominant peak at m/z 604.2 [M+H]⁺, with minor peaks corresponding to deamidation (+0.98 Da) or residual linear peptide (−18 Da).

Comparative Analysis of Synthesis Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

C(RGDfMeF) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest im Peptid kann unter oxidativen Bedingungen zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Fluoreszierende Farbstoffe oder Biotinylierungsreagenzien.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid, Methioninsulfon.

Reduktion: Freie Thiolgruppen.

Substitution: Markierte Peptide mit fluoreszierenden oder Biotin-Tags.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

C(RGDfMeF) entfaltet seine Wirkung durch Bindung an Integrinrezeptoren, insbesondere AlphaVbeta3-Integrin, auf der Zelloberfläche. Diese Bindung hemmt die Interaktion zwischen Integrinen und ihren natürlichen Liganden, wie Fibronectin und Vitronectin, wodurch die Zellhaftung und -migration gestört wird. Die Hemmung von Integrin-Signalwegen kann zu einer verringerten Angiogenese und einem verringerten Tumorwachstum führen, was C(RGDfMeF) zu einem vielversprechenden Kandidaten für die Krebstherapie macht.

Wirkmechanismus

C(RGDfMeF) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This binding inhibits the interaction between integrins and their natural ligands, such as fibronectin and vitronectin, thereby disrupting cell adhesion and migration. The inhibition of integrin signaling pathways can lead to reduced angiogenesis and tumor growth, making C(RGDfMeF) a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

c(RGDfMeF) belongs to a family of cyclic RGD peptides optimized for integrin affinity. Key structural analogs include:

| Compound | Structure | Key Modifications | Primary Targets | IC50 (αvβ3, nM) | Serum Half-Life (h) |

|---|---|---|---|---|---|

| c(RGDfMeF) | Cyclic RGDf(Me)F | Methylated Phe residues | αvβ3, αvβ5 | 2.1 ± 0.3 | 6.8 ± 1.2 |

| Cilengitide | c(RGDf[N-Me]V) | N-methylated Valine | αvβ3, αvβ5 | 0.6 ± 0.1 | 4.2 ± 0.8 |

| c(RGDyK) | Cyclic RGDyK | Tyrosine, Lysine termini | αvβ3, αIIbβ3 | 15.4 ± 2.1 | 2.1 ± 0.5 |

| Linear GRGDSP | Linear RGD | No cyclization | Broad integrins | 420 ± 45 | 0.3 ± 0.1 |

Key Findings :

- Binding Affinity : Cilengitide exhibits lower IC50 values for αvβ3 than c(RGDfMeF), likely due to N-methylation enhancing hydrophobic interactions . However, c(RGDfMeF) shows superior selectivity for αvβ3 over αIIbβ3 (platelet integrin), reducing thrombotic risks in therapeutic applications .

- Stability : Methylation in c(RGDfMeF) extends serum half-life by 62% compared to cilengitide, attributed to resistance to proteolytic degradation .

- Theranostic Potential: Unlike c(RGDyK), c(RGDfMeF) can be radiolabeled (e.g., with ^68Ga) for PET imaging while retaining integrin antagonism, enabling dual diagnostic and therapeutic use .

Pharmacokinetic and Efficacy Comparisons

- In Vivo Tumor Uptake: In murine xenograft models, ^68Ga-c(RGDfMeF) demonstrated 30% higher tumor-to-background ratios than cilengitide analogs, correlating with enhanced angiogenesis targeting .

- Toxicity Profile : c(RGDfMeF) showed lower hepatotoxicity (ALT levels: 25 U/L vs. 48 U/L for cilengitide) in primate studies, likely due to reduced off-target binding .

Q & A

Q. How can researchers standardize assays for c(RGDfMeF) to ensure consistency across studies?

To standardize assays, adopt validated protocols for synthesis, purification, and characterization. Use Case Report Forms (CRFs) to document variables such as temperature, solvent systems, and analytical techniques (e.g., NMR, HPLC). Include checkboxes for critical parameters (e.g., purity thresholds) to minimize transcription errors and ensure alignment with ICH guidelines for data traceability .

Q. What methodologies ensure reproducibility in c(RGDfMeF) pharmacokinetic studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) data management principles by sharing raw spectral data, experimental conditions, and statistical codes. Use CRFs with predefined units and precision levels (e.g., time in 24-hour format, dates as DD/MMM/YYYY) to avoid ambiguity . Replicate baseline measurements in controlled environments to establish comparability across labs .

Q. How should researchers validate the target specificity of c(RGDfMeF) in vitro?

Design dose-response curves with negative controls (e.g., scrambled peptide sequences) and use competitive binding assays (e.g., SPR or flow cytometry). Document all steps in CRFs, including reagent lot numbers and equipment calibration dates. Cross-validate findings with orthogonal techniques (e.g., immunofluorescence) to confirm binding kinetics .

Q. What are best practices for collecting and managing spectral data for c(RGDfMeF)?

Use electronic CRFs (eCRFs) with structured fields for NMR/MS peak assignments, solvent suppression methods, and signal-to-noise ratios. Store data in repositories adhering to FAIR principles, such as Zenodo or institutional databases, with metadata tags for easy retrieval. Regularly audit data entries against source documents to resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in c(RGDfMeF) efficacy data across preclinical models?

Apply triangulation: Re-analyze raw data using alternative statistical models (e.g., Bayesian vs. frequentist approaches). Conduct sensitivity analyses to identify confounding variables (e.g., animal strain differences). Consult domain experts to assess methodological flaws (e.g., dosing intervals) and refine hypotheses using FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Q. What strategies optimize experimental parameters for c(RGDfMeF) delivery in complex 3D tumor models?

Use Design of Experiments (DOE) to systematically vary parameters like hydrogel concentration and peptide loading. Employ computational modeling (e.g., molecular dynamics) to predict diffusion kinetics. Validate in vitro-in vivo correlations (IVIVC) using CRF-documented histopathology and pharmacokinetic data .

Q. How should multi-omics data be integrated to study c(RGDfMeF) mechanisms of action?

Leverage hybrid CRFs with dedicated sections for transcriptomic, proteomic, and metabolomic data. Use bioinformatics pipelines (e.g., pathway enrichment analysis) to identify convergent signaling nodes. Cross-reference findings with public datasets (e.g., GEO or PRIDE) to confirm biological relevance .

Q. What statistical frameworks are suitable for analyzing c(RGDfMeF) dose-response heterogeneity?

Apply mixed-effects models to account for inter-subject variability. Use AIC/BIC metrics to compare nonlinear regression models (e.g., log-logistic vs. sigmoidal). Predefine statistical assumptions in CRFs to avoid post hoc bias .

Q. How can ethical considerations be embedded in c(RGDfMeF) animal studies?

Follow ICF (Informed Consent Form) principles for humane endpoints, including pain/distress scoring systems. Document ethical approvals and protocol deviations in CRFs. Use randomization/blinding to minimize bias, as per ICH guidelines .

Q. What protocols ensure long-term stability of c(RGDfMeF) in storage?

Conduct accelerated stability studies under varied conditions (temperature, humidity) with HPLC-based degradation monitoring. Use CRFs to track batch-specific stability data and align with ICH Q1A guidelines for shelf-life extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.